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Compound of Interest
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Cat. No.: B7798131

Audience: Researchers, scientists, and drug development professionals.

Introduction Chlorophyll a is the primary photosynthetic pigment in all phytoplankton and
cyanobacteria, making its concentration a fundamental indicator of algal biomass in aquatic
ecosystems and laboratory cultures.[1][2] Spectrophotometry provides a simple, rapid, and
cost-effective method for quantifying chlorophyll a. The protocol involves concentrating
phytoplankton cells, extracting the pigments using a solvent, and measuring the absorbance of
the extract at specific wavelengths.[3][4] This document provides a detailed protocol for the
monochromatic method, which corrects for the presence of phaeophytin a, a common
degradation product of chlorophyll a.[1]

Key Experimental Protocol: Monochromatic Method

This protocol is adapted from the Lorenzen (1967) method and is suitable for samples where
pigment degradation may have occurred. It relies on measuring the absorbance of the pigment
extract before and after acidification. Acidification converts chlorophyll a to phaeophytin a, and
the resulting change in absorbance allows for the distinct calculation of both pigments.

Materials and Reagents

e Spectrophotometer (with a narrow bandwidth of < 2 nm)
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o Glass fiber filters (e.g., Whatman GF/F, 25 mm or 47 mm diameter)

« Filtration apparatus with a vacuum pump

o Graduated cylinders

o Centrifuge and 15 mL centrifuge tubes

» Glass tissue grinder or mortar and pestle

e \ortex mixer

o Pipettes and tips

e Cuvettes (1 cm path length or longer for dilute samples)

» 90% Acetone (v/v with deionized water)

e 0.1 N Hydrochloric Acid (HCI)

e Magnesium Carbonate (MgCOs) suspension (1% w/v)

Experimental Procedure

1. Sample Collection and Filtration

 Homogenize the phytoplankton culture by gentle inversion.

e Measure a known volume of the culture using a graduated cylinder. The required volume
depends on the cell density; aim for a sufficient amount to yield a final absorbance reading in
the optimal range of the spectrophotometer (typically 0.1-1.0).

o Set up the filtration apparatus with a glass fiber filter.

 Filter the known volume of the sample under a gentle vacuum (e.g., <100 mm Hg) to avoid
cell lysis.

o During the final few milliliters of filtration, add approximately 0.2 mL of MgCOs suspension to
the filter. This co-precipitates with the cells and helps prevent pigment degradation during
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storage and extraction.

Once all the water has passed through, run the vacuum for a few minutes to dry the filter.

Using forceps, carefully fold the filter in half (sample side inwards) and place it in a labeled
15 mL centrifuge tube.

Processing should occur immediately. If storage is necessary, wrap the filter in aluminum foil,
place it in a labeled tube, and store it in a freezer (-20°C or colder) for no more than 30 days.
All steps should be performed under subdued light to prevent pigment degradation.

. Pigment Extraction

Add a precise volume (e.g., 10 mL) of 90% acetone to the centrifuge tube containing the
filter.

Macerate the filter using a tissue grinder or mortar and pestle until it is completely
disintegrated. This step is critical for ensuring complete pigment extraction.

Alternatively, if a grinder is unavailable, tightly cap the tube and vortex vigorously. Then,
allow the pigments to steep in the dark at 4°C for at least 24 hours. Note that grinding is the
more efficient and recommended method.

Tightly cap the tubes to prevent acetone evaporation.
. Clarification of Extract

Centrifuge the tubes at approximately 500 x g for 15-20 minutes to pellet the filter fibers and
cell debris.

Carefully transfer the clear supernatant (pigment extract) into a clean, labeled cuvette for
measurement. Avoid disturbing the pellet.

. Spectrophotometric Measurement
Allow the spectrophotometer to warm up as per the manufacturer's instructions.

Use 90% acetone as a blank to zero the spectrophotometer.
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o Measure the absorbance (optical density) of the pigment extract at 750 nm and 665 nm. The
750 nm reading serves as a turbidity correction. Record these values as A7s00 and Aséso.

* Remove the cuvette from the spectrophotometer. Add 0.1 mL of 0.1 N HCI for every 5 mL of
extract in the cuvette.

o Cap the cuvette and invert it gently to mix. Wait for 90 seconds to 2 minutes to allow for the
complete conversion of chlorophyll a to phaeophytin a.

e Re-measure the absorbance of the acidified extract at 750 nm and 665 nm. Record these
values as A7so0a and Aeesa.

5. Calculation of Chlorophyll a Concentration Use the Lorenzen (1967) monochromatic
equations to calculate the concentrations of chlorophyll a and phaeophytin a.

Corrected Absorbance Before Acidification (Eo):

o Eo = As650 - A7500

Corrected Absorbance After Acidification (Ea):

o Ea = Ae65a - A750a

Chlorophyll a Concentration (pg/L):

o Chla=[26.7 x (Eo - Ea)] x Ve / (Vp x L)

Phaeophytin a Concentration (ug/L):
o Phaeophytin a =[26.7 x (1.7 X Ea - Eo)] X Ve / (Vp X L)
Where:

e 26.7: A combined constant incorporating the specific absorption coefficient for chlorophyll a
in 90% acetone and a factor for the acid ratio (1.7).

e Ve: Volume of the acetone extract (in mL).
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e Vp: Volume of the water sample filtered (in L).
o L: Path length of the cuvette (in cm).
Data Presentation

Quantitative results should be organized for clarity and comparison.

Table 1: Example Spectrophotometric Data and Calculated Pigment Concentrations

Volum Extract
] Phaeo
e ion Chloro )
Sampl . phytin
5 Filtere = Volum  Aseso A7500 Ae65a A750a phyll a
e a
d(Vp, e (Ve (nglL)
(nglL)
L) mL)
Culture
A 0.25 10 0.455 0.005 0.270 0.004 71.42 18.29
Culture
B 0.25 10 0.680 0.006 0.405 0.005 106.80 25.63
Culture
c 0.50 10 0.310 0.004 0.185 0.003 26.27 6.84

Table 2: Comparison of Common Extraction Solvents (Hypothetical Data)
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. Mean
Extraction Standard
Solvent Chlorophyll a o Notes
Method ) Deviation
Yield (ug/L)

Recommended

90% Acetone Grinding, 1 hr 115.2 5.8 standard
method.

. Less efficient

90% Acetone Soaking, 24 hr 98.6 7.1 o
than grinding.
More effective for

o some green

95% Ethanol Grinding, 1 hr 1215 6.2
algae and
cyanobacteria.
Highly effective
but requires

DMSO Soaking, 1 hr 125.8 6.5 specific
calculation
equations.

Mandatory Visualization
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Sample Preparation

1. Collect Known Volume
of Phytoplankton Culture

2. Filter Through GF/F Filter
(Add MgCO:s)

3. Macerate Filter in
90% Acetone

4. Centrifuge to
Clarify Extract

5. Read Absorbance
(665nm & 750nm)

6. Acidify Extract
with 0.1 N HCI

7. Re-read Absorbance
(665nm & 750nm)

8. Calculate Chl a and

Phaeophytin a Concentrations

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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